![molecular formula C23H21F3N6O2 B603544 5-(furan-2-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1093650-77-1](/img/structure/B603544.png)
5-(furan-2-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(furan-2-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Tetrahydropyrazolo[1,5-a]pyrimidine Ring: This step involves the cyclization of an appropriate precursor, such as an aminopyrimidine derivative, under specific conditions to form the tetrahydropyrazolo[1,5-a]pyrimidine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl ketones or furyl alcohols.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, where nucleophiles can replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Furyl ketones, furyl alcohols.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(furan-2-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 5-(furan-2-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
YC-1 (Lificiguat): An indazole derivative with similar structural features, known for its antiplatelet and anticancer activities.
Riociguat: A soluble guanylate cyclase stimulator derived from the structure of YC-1, used in the treatment of pulmonary hypertension.
BAY 41-2272: Another soluble guanylate cyclase stimulator with similar biological activities.
Uniqueness
5-(furan-2-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a valuable compound for further research and development.
属性
CAS 编号 |
1093650-77-1 |
|---|---|
分子式 |
C23H21F3N6O2 |
分子量 |
470.4g/mol |
IUPAC 名称 |
5-(furan-2-yl)-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H21F3N6O2/c1-14-5-2-3-6-15(14)12-31-13-16(10-27-31)29-22(33)17-11-28-32-20(23(24,25)26)9-18(30-21(17)32)19-7-4-8-34-19/h2-8,10-11,13,18,20,30H,9,12H2,1H3,(H,29,33) |
InChI 键 |
WPWGWPWIJUXEMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


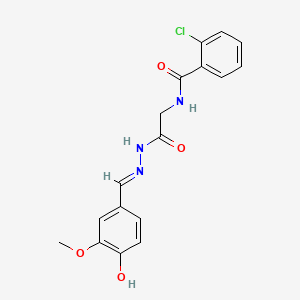
![N'1,N'6-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE](/img/structure/B603462.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B603463.png)
![N,N'-bis[(4-hydroxyphenyl)methylideneamino]pentanediamide](/img/structure/B603464.png)
![N-[(2-hydroxyphenyl)methylideneamino]-2-phenoxypropanamide](/img/structure/B603466.png)
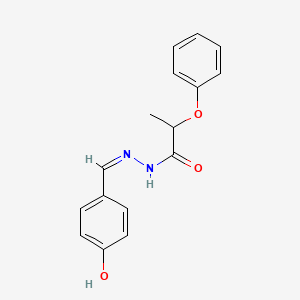
![2,6-Dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B603469.png)
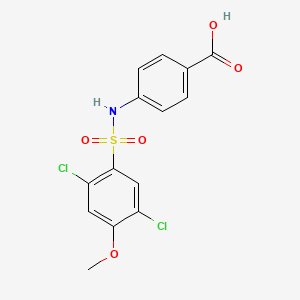
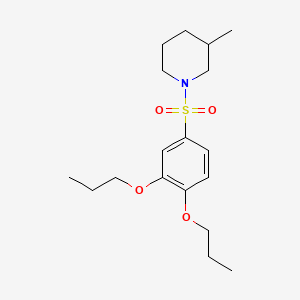
![[(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine](/img/structure/B603474.png)
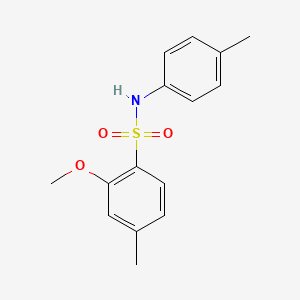
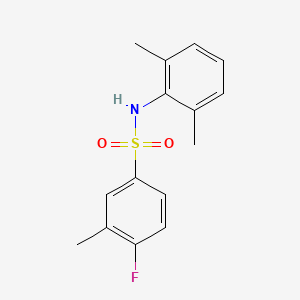
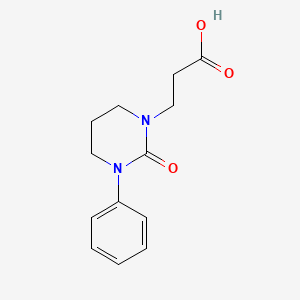
![(3Z)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B603484.png)
